(S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE (S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE (2S)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies.
Brand Name: Vulcanchem
CAS No.: 19036-73-8
VCID: VC0105808
InChI: InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
SMILES: CC(CC1=CC(=CC=C1)C(F)(F)F)N
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol

(S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE

CAS No.: 19036-73-8

Main Products

VCID: VC0105808

Molecular Formula: C10H12F3N

Molecular Weight: 203.2 g/mol

(S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE - 19036-73-8

CAS No. 19036-73-8
Product Name (S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE
Molecular Formula C10H12F3N
Molecular Weight 203.2 g/mol
IUPAC Name (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Standard InChI InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
Standard InChIKey MLBHFBKZUPLWBD-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N
SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)N
Canonical SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)N
Description (2S)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies.
Synonyms Dexnorfenfluramine
Nordexfenfluramine
Norfenfluramine
PubChem Compound 9815618
Last Modified Nov 11 2021
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